molecular formula C16H20ClN3O2 B11806643 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11806643
M. Wt: 321.80 g/mol
InChI Key: NYLOKVXBBJPXLA-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-isopropoxybenzohydrazide with piperidine and a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s properties.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
  • 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole lies in its specific structural features, such as the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

3-(5-chloro-2-propan-2-yloxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20ClN3O2/c1-10(2)21-14-4-3-12(17)9-13(14)15-19-16(22-20-15)11-5-7-18-8-6-11/h3-4,9-11,18H,5-8H2,1-2H3

InChI Key

NYLOKVXBBJPXLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCNCC3

Origin of Product

United States

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